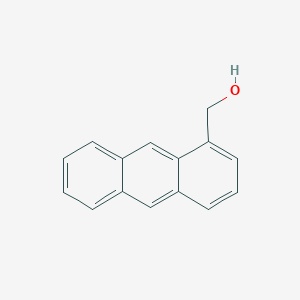

Anthracen-1-ylmethanol

Descripción

Anthracen-1-ylmethanol (CAS: 8029-10-5) is a polycyclic aromatic alcohol derived from anthracene, featuring a hydroxymethyl (-CH$_2$OH) substituent at the 1-position of the anthracene core. Key handling precautions include avoiding inhalation, skin/eye contact, and ensuring proper ventilation during use .

Propiedades

Número CAS |

154397-44-1 |

|---|---|

Fórmula molecular |

C15H12O |

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

anthracen-1-ylmethanol |

InChI |

InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2 |

Clave InChI |

XCCCHWWMLSAIOH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).

Industrial Production Methods: Industrial production of anthracen-1-ylmethanol often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Anthracen-1-ylmethanol can undergo oxidation reactions to form anthracen-1-carboxaldehyde or anthracen-1-carboxylic acid.

Substitution: Anthracen-1-ylmethanol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.

Reduction: Anthracen-1-ylmethane.

Substitution: Various esters and ethers.

Aplicaciones Científicas De Investigación

Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .

Biology: In biological research, anthracen-1-ylmethanol derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .

Medicine: Anthracen-1-ylmethanol and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .

Industry: In the industrial sector, anthracen-1-ylmethanol is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .

Mecanismo De Acción

The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The following compounds share structural similarities with Anthracen-1-ylmethanol but differ in aromatic systems or substituents:

Key Observations :

- Aromatic Systems: Anthracen-1-ylmethanol and 1-(9-Anthryl)ethanol share the anthracene core, while Naphthalen-1-ylmethanol has a smaller naphthalene system. The extended conjugation in anthracene derivatives enhances UV absorption and stability compared to naphthalene analogs .

- The naphthalenylmethyl group in 9-(1-Naphthalenylmethyl)anthracene creates a bulkier structure, likely reducing solubility in polar solvents .

Physical and Chemical Properties

However, inferences can be made based on structural analogs:

- Naphthalen-1-ylmethanol: Crystallographic studies reveal a planar naphthalene core with a hydroxymethyl group adopting specific dihedral angles relative to the aromatic plane (e.g., C7–C8–H8 bond angles ≈ 1.44–1.81 Å) . This geometry may enhance crystallinity compared to anthracene derivatives.

- 1-(9-Anthryl)ethanol: The extended ethyl chain may reduce intermolecular hydrogen bonding compared to Anthracen-1-ylmethanol, leading to lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.